2-(4'-Isopropyl-[1,1'-biphenyl]-4-yl)acetic acid
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Overview
Description
2-(4’-Isopropyl-[1,1’-biphenyl]-4-yl)acetic acid is a compound with a complex structure. Let’s break it down:
- The biphenyl part consists of two benzene rings connected by a single bond.
- The isopropyl group (CH₃-CH(CH₃)₂) is attached to one of the phenyl rings.
- The acetic acid portion (CH₃COOH) is a carboxylic acid.
Preparation Methods
Synthesis Routes::
Friedel-Crafts Acylation:
- Industrial-scale synthesis typically involves optimized conditions for efficiency and yield.
Chemical Reactions Analysis
Oxidation: The carboxylic acid group can be oxidized to form the corresponding aldehyde or ketone.
Reduction: Reduction of the carboxylic acid group yields the alcohol.
Substitution: The benzylic position can undergo nucleophilic substitution reactions.
Common Reagents: N-bromosuccinimide (NBS) is often used for benzylic bromination.
Major Products: The major products depend on the specific reaction conditions.
Scientific Research Applications
Chemistry: Used as a synthetic intermediate in organic chemistry.
Biology: Investigated for potential biological activity.
Medicine: May have applications in drug development.
Industry: Used in the synthesis of other compounds.
Mechanism of Action
- The exact mechanism of action is context-dependent and would require specific studies.
- Potential molecular targets and pathways need further investigation.
Comparison with Similar Compounds
- Similar compounds include other benzylic acids and biphenyl derivatives.
- Uniqueness lies in the combination of the isopropyl group, biphenyl structure, and acetic acid functionality.
Remember that this compound’s properties and applications are subject to ongoing research, and its full potential may not yet be realized
Properties
Molecular Formula |
C17H18O2 |
---|---|
Molecular Weight |
254.32 g/mol |
IUPAC Name |
2-[4-(4-propan-2-ylphenyl)phenyl]acetic acid |
InChI |
InChI=1S/C17H18O2/c1-12(2)14-7-9-16(10-8-14)15-5-3-13(4-6-15)11-17(18)19/h3-10,12H,11H2,1-2H3,(H,18,19) |
InChI Key |
NALTUYKKRSVNIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)O |
Origin of Product |
United States |
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